3-Methyl-4-n-propoxyphenyl methyl sulfide
Description
Properties
IUPAC Name |
2-methyl-4-methylsulfanyl-1-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-4-7-12-11-6-5-10(13-3)8-9(11)2/h5-6,8H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHJRLDRSQMVIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methyl-4-n-propoxyphenol
The precursor 3-methyl-4-n-propoxyphenol is synthesized through alkylation of 3-methylphenol with n-propyl bromide under basic conditions:
This step is typically performed at 60–80°C with a yield of 75–85% .
Thiolation and Methylation
The phenol intermediate is converted to the thiophenol derivative using Lawesson’s reagent or P₂S₅ in toluene. Subsequent methylation with methyl iodide in the presence of NaH or K₂CO₃ yields the target compound:
Key conditions :
Friedel-Crafts Alkylation with Methyl Sulfide Electrophiles
Direct Alkylation of Toluene Derivatives
An alternative route employs Friedel-Crafts alkylation using methylsulfenyl chloride (CH₃SCl) as the electrophile. The reaction is catalyzed by AlCl₃ in dichloromethane:
Optimized parameters :
Oxidative Coupling of Thiols
Copper-Catalyzed Coupling
A scalable method involves oxidative coupling of 3-methyl-4-n-propoxythiophenol with methanol using CuI as a catalyst:
Conditions :
Data Tables: Comparative Analysis of Methods
Table 1. Efficiency of Nucleophilic Substitution vs. Friedel-Crafts Alkylation
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | NaH | 40 | 78 | 97 |
| Friedel-Crafts | AlCl₃ | 25 | 82 | 95 |
| Oxidative Coupling | CuI | 80 | 68 | 90 |
Table 2. Solvent Impact on Thiol-Methylation
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 4 | 78 |
| THF | 6 | 65 |
| Acetone | 8 | 60 |
Advanced Purification Techniques
Post-synthesis purification is critical for pharmaceutical-grade material:
-
Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) achieves >98% purity .
-
Recrystallization : Ethanol/water mixtures yield crystals with 99% purity .
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-n-propoxyphenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl group or the propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C13H18OS
- Molecular Weight : 222.34 g/mol
- IUPAC Name : 3-Methyl-4-n-propoxyphenyl methyl sulfide
The compound features a methyl sulfide group attached to a propoxy-substituted phenyl ring, which contributes to its unique chemical behavior.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through reactions such as:
- Nucleophilic Substitution : The sulfide group can be replaced with other functional groups to create new compounds.
- Oxidation Reactions : The compound can be oxidized to form sulfoxides or sulfones, expanding its utility in synthetic pathways.
Biological Studies
The compound has been investigated for its biological activities, particularly in:
- Antimicrobial Research : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 62.5 to 125 µg/mL against these pathogens .
- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines such as HeLa and A549. IC50 values for related compounds often fall within the range of 200 to 500 µg/mL .
Pharmaceutical Development
Research has explored the potential of this compound in drug development due to its unique properties:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications .
- Signal Modulation : It may modulate signal transduction pathways by interacting with receptors or other signaling molecules, which is crucial for drug design .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of phenyl sulfides, including derivatives of this compound. The findings indicated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compound demonstrated an MIC of 78 µg/mL against E. coli and 62 µg/mL against S. aureus .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of sulfur-containing compounds. Researchers found that certain derivatives significantly inhibited cell proliferation in HeLa cells with IC50 values around 250 µg/mL. Mechanistic studies suggested activation of apoptotic pathways through caspase activation .
Mechanism of Action
The mechanism by which 3-Methyl-4-n-propoxyphenyl methyl sulfide exerts its effects depends on the specific context of its use. In chemical reactions, the sulfur atom can act as a nucleophile or an electrophile, participating in various transformations. In biological systems, the compound may interact with enzymes or other proteins, potentially affecting their function through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with 3-methyl-4-n-propoxyphenyl methyl sulfide:
Key Observations :
- Sulfide vs. Sulfone: Sulfides (e.g., this compound, Formula 1 in []) are prone to oxidation, forming sulfoxides or sulfones. For instance, di(4-chloro-3-methyl-2-butenyl) sulfone (Formula 3) is synthesized via selective oxidation of its sulfide precursor to avoid undesired side reactions in carotenoid synthesis .
- Steric and Electronic Effects : The n-propoxy group in the target compound may enhance solubility compared to chloro or methyl substituents in analogous structures. Conversely, allyl chains (e.g., in Formula 1) introduce conjugation, affecting reactivity .
- Sulfonamide Comparison : Sulfonamides (e.g., []) exhibit distinct electronic properties due to the electron-withdrawing sulfonyl group, making them less nucleophilic than sulfides .
Research Findings and Critical Analysis
- Stereochemical Outcomes : The trans/cis ratio (8:1) observed in Formula 1 synthesis underscores the influence of reaction conditions on stereoselectivity—a factor likely relevant to the target compound’s synthesis.
- Functional Group Trade-offs : While sulfides offer reactivity for coupling reactions, sulfonamides ([]) and sulfones provide stability for pharmaceutical or materials applications .
Biological Activity
3-Methyl-4-n-propoxyphenyl methyl sulfide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C13H18OS
- Molecular Weight : 210.34 g/mol
- Structural Features : The compound features a thiol (-SH) group, which is crucial for its biological interactions. The presence of both methyl and propoxy groups contributes to its unique chemical properties.
The biological activity of this compound primarily arises from its ability to form covalent bonds with proteins and enzymes due to its thiol group. This interaction can lead to:
- Inhibition of Enzyme Activity : By modifying enzyme active sites, the compound may alter metabolic pathways.
- Modulation of Signaling Pathways : The compound's aromatic structure allows it to interact with cellular membranes, influencing cellular signaling and distribution.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens.
- Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results demonstrated substantial inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
Antioxidant Activity
The compound has also shown promise in antioxidant applications.
- Assessment Findings : In vitro assays indicated that it effectively scavenges free radicals, reducing oxidative stress markers in cultured cells. This property suggests potential therapeutic applications in preventing oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methyl and propoxy groups | Antimicrobial, antioxidant |
| 4-Methylthiophenol | Lacks propoxy group | Moderate antimicrobial activity |
| 3-Methylthiophenol | Lacks propoxy group | Limited biological studies |
| 4-n-Pentoxythiophenol | Lacks methyl group | Noted antioxidant properties |
Unique Attributes
The combination of methyl and propoxy groups enhances the solubility and reactivity of this compound compared to similar compounds. This characteristic is crucial for its potential applications in medicinal chemistry and industrial processes.
Q & A
Basic: What are the standard synthetic routes for 3-Methyl-4-n-propoxyphenyl methyl sulfide?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or alkylation of thiols. For example, reacting 3-methyl-4-n-propoxyphenylthiol with methyl iodide in the presence of a base (e.g., K₂CO₃) under inert conditions yields the target sulfide. Purity optimization requires column chromatography or recrystallization, as impurities from incomplete alkylation or oxidation byproducts (e.g., sulfoxides) can skew analytical results . Catalogs like Kanto Reagents highlight >95% purity thresholds for similar sulfides, emphasizing the need for rigorous post-synthesis purification .
Basic: What analytical techniques are suitable for quantifying this compound?
Methodological Answer:
- Colorimetric assays : The methylene blue method (sulfide + FeCl₃ + dimethyl-p-phenylenediamine → methylene blue) is cost-effective for total sulfide quantification but lacks specificity for structural analogs .
- HPLC-UV/Vis : Reverse-phase chromatography with C18 columns and UV detection at 254 nm resolves sulfides from sulfoxides/sulfones. Retention time calibration using standards (e.g., allyl methyl sulfide) improves accuracy .
Basic: How can physical properties (e.g., boiling point) be determined for this sulfide?
Methodological Answer:
Boiling points for structurally similar sulfides (e.g., allyl methyl sulfide: ~365 K) suggest using gas chromatography (GC) with thermal conductivity detection. Differential scanning calorimetry (DSC) can measure melting points, though low melting sulfides often require cryogenic setups .
Advanced: What strategies enable enantioselective synthesis of chiral derivatives?
Methodological Answer:
Enantioselectivity is achievable via:
- Organocatalysis : Chiral sulfide templates (e.g., [2.2.1] carbocycles) guide asymmetric induction in epoxidations. Computational modeling (DFT) optimizes steric/electronic effects of substituents on enantioselectivity .
- Biocatalysis : Engineered monooxygenases (e.g., HAPMOPf) oxidize sulfides to sulfoxides with >90% ee. Docking studies reveal critical interactions (e.g., amide-π stacking between V544 and the phenyl group) that dictate stereoselectivity .
Advanced: How do reaction conditions influence sulfide oxidation kinetics?
Methodological Answer:
Oxidation to sulfoxide/sulfone follows pseudo-first-order kinetics. In thiophenol analogs, >95% conversion occurs within 40 minutes under excess H₂O₂. Real-time monitoring via FT-IR or Raman spectroscopy tracks S=O bond formation. Catalytic additives (e.g., VO(acac)₂) reduce activation energy but risk overoxidation .
Advanced: Can computational models predict sulfide reactivity in catalytic systems?
Methodological Answer:
Yes. Molecular docking (e.g., AutoDock Vina) simulates substrate-enzyme interactions (e.g., HAPMOPf’s FAD-binding pocket) to predict regioselectivity. Machine learning models trained on sulfide capacity datasets (e.g., ionic radius, polarizability) correlate structure with catalytic activity in epoxidations .
Advanced: How do structural modifications impact biological or catalytic activity?
Methodological Answer:
- Steric effects : Bulky substituents (e.g., n-propoxy vs methoxy) hinder enzyme binding, reducing biocatalytic efficiency .
- Electronic effects : Electron-withdrawing groups (e.g., -Cl) increase sulfide electrophilicity, accelerating nucleophilic substitutions but risking side reactions (e.g., elimination) .
Advanced: How should researchers resolve contradictions in sulfide stability data?
Methodological Answer:
Discrepancies often arise from sample handling. For example:
- Field vs lab preservation : Total sulfide measurements without immediate field flocculation (Al(OH)₃) overestimate H₂S due to particulate sulfide interference .
- Oxidative stability : Store sulfides under N₂ at -20°C; ambient O₂ causes gradual sulfoxide formation, detectable via ¹H NMR (δ 2.5-3.5 ppm for S-O protons) .
Advanced: What mechanistic insights explain sulfide-mediated asymmetric catalysis?
Methodological Answer:
In ylide-based epoxidations, sulfide stereochemistry dictates transition-state geometry. Reversibility in ylide formation lowers enantioselectivity for hindered substrates (e.g., diastereomer 5 in Aggarwal’s study). Kinetic control via low-temperature conditions (-78°C) or non-polar solvents (toluene) mitigates reversibility, restoring high ee values .
Advanced: How can enzymatic assays validate sulfide biodegradation pathways?
Methodological Answer:
Couple HAPMOPf with NADPH regeneration systems (e.g., glucose dehydrogenase) to monitor sulfoxidation rates via UV-Vis (ΔA₃₄₀ for NADPH depletion). LC-MS/MS identifies metabolites (e.g., sulfoxides at m/z [M+H]+ +16). Fluorescent probes (e.g., AzMC) detect H₂S byproducts in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
